molecular formula C16H14ClNO4S B2764342 2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid CAS No. 1259234-96-2

2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid

Cat. No. B2764342
CAS RN: 1259234-96-2
M. Wt: 351.8
InChI Key: GVUQPYLXGUOKGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation caused by various conditions such as arthritis, menstrual cramps, and acute pain. Celecoxib selectively inhibits the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the production of prostaglandins, a group of lipid compounds that are involved in inflammation and pain.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Anti-HIV Activity

Catalysis and Protodeboronation

Mechanism of Action

Target of Action

The primary target of the compound “2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid” is currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects could range from changes in gene expression to alterations in cellular metabolism, depending on the compound’s targets and mode of action.

properties

IUPAC Name

2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO4S/c1-11-2-7-15(14(10-11)16(19)20)18-23(21,22)9-8-12-3-5-13(17)6-4-12/h2-10,18H,1H3,(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUQPYLXGUOKGD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C=CC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Chlorophenyl)ethenesulfonamido]-5-methylbenzoic acid

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